2-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide
Description
2-Chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide (CAS: 2319722-91-1, molecular formula: C₁₆H₁₄ClN₃OS, molecular weight: 331.82 g/mol) is a heterocyclic compound featuring a benzamide core substituted with a chlorine atom at the 2-position. The benzamide moiety is linked via a methylene bridge to a pyrazole ring substituted with a methyl group at the 1-position and a thiophen-2-yl group at the 3-position .
Properties
IUPAC Name |
2-chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-20-11(9-14(19-20)15-7-4-8-22-15)10-18-16(21)12-5-2-3-6-13(12)17/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTKXTIYVGYRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 2-Chlorobenzoyl chloride (benzamide precursor)
- 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine (pyrazole-thiophene amine intermediate)
Synthetic strategies focus on constructing the pyrazole-thiophene scaffold followed by amide bond formation with 2-chlorobenzoyl chloride.
Pyrazole-Thiophene Intermediate Synthesis
Cyclocondensation of Hydrazines with β-Keto Thiophene Derivatives
The pyrazole core is synthesized via cyclocondensation of methylhydrazine with a β-keto thiophene derivative. For example:
- β-Keto ester preparation : React thiophene-2-carbaldehyde with ethyl acetoacetate under Claisen-Schmidt conditions to form 3-(thiophen-2-yl)-3-oxopropanoate.
- Pyrazole formation : Treat the β-keto ester with methylhydrazine in ethanol under reflux (12–24 hours). The reaction proceeds via nucleophilic attack and cyclization, yielding 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol.
Key Reaction:
$$
\text{Thiophene-2-carbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOH, EtOH}} \text{3-(Thiophen-2-yl)-3-oxopropanoate} \xrightarrow{\text{CH}3\text{NHNH}2} \text{1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol}
$$
The intermediate is oxidized to the aldehyde using PCC (pyridinium chlorochromate) and subsequently reduced to the primary amine via reductive amination (NaBH₄, NH₄OAc).
Alternative Route: Knorr Pyrazole Synthesis
A modified Knorr synthesis employs hydrazines and 1,3-diketones:
Amide Bond Formation
Direct Coupling with 2-Chlorobenzoyl Chloride
The pyrazole-thiophene amine reacts with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) or THF. Triethylamine (TEA) is added to scavenge HCl:
$$
\text{1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine} + \text{2-Cl-C}6\text{H}4\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Conditions :
Carbodiimide-Mediated Coupling
For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used:
- Activate 2-chlorobenzoic acid with EDC/HOBt in DMF.
- Add the pyrazole-thiophene amine and stir for 24 hours.
- Isolate the product via extraction (EtOAc/H₂O) and purification.
Yield : 70–85%.
Optimization and Challenges
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct acyl chloride coupling | Short reaction time, high purity | Requires anhydrous conditions | 65–78 |
| EDC/HOBt-mediated | Mild conditions, fewer side products | Costly reagents | 70–85 |
| Knorr synthesis | Scalable for bulk production | Multi-step, lower atom economy | 50–60 |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomer: 3-Chloro-N-[1-Methyl-3-(Thiophen-2-yl)-1H-Pyrazol-5-yl]Benzamide
- CAS : 525597-36-8
- Molecular Formula : C₁₅H₁₂ClN₃OS
- Molecular Weight : 317.79 g/mol
- Key Differences: The chlorine atom is located at the 3-position of the benzamide ring instead of the 2-position.
Acetamide Analog: 2-Chloro-N-{1-[(Thiophen-2-yl)Methyl]-1H-Pyrazol-5-yl}Acetamide
- CAS : 1210160-78-3
- Molecular Formula : C₁₁H₁₁ClN₃OS
- Molecular Weight : 284.74 g/mol
- Key Differences: Replaces the benzamide with an acetamide group.
Pyrazole-Based Heterocycles with Varied Substituents
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide
- Molecular Formula : C₁₂H₉Cl₂N₃O
- Molecular Weight : 290.13 g/mol
- Key Differences: Features a 4-chlorophenyl group at the pyrazole’s 1-position and a cyano (-CN) group at the 3-position. The electron-withdrawing cyano group may enhance stability and influence electronic properties, while the 4-chlorophenyl substituent introduces additional steric bulk compared to the thiophene group in the target compound .
5-Chloro-3-(Thiophen-2-yl)-1,2,4-Thiadiazole
- Molecular Formula : C₆H₃ClN₂S₂
- Molecular Weight : 202.69 g/mol
- Key Differences : Replaces the pyrazole core with a 1,2,4-thiadiazole ring. The sulfur and nitrogen atoms in the thiadiazole alter electronic distribution and hydrogen-bonding capacity, which could impact reactivity in catalytic or biological systems .
Catalytically Active Benzoylthiurea Derivatives
Ligands L1–L3 ()
- Example : 4-Chloro-N-((3-Fluorobenzyl)(Methyl)Carbamothionyl)Benzamide (L1)
- Key Differences : Incorporates a thiourea (-NHC(S)NH-) linker instead of a methylene bridge. These ligands demonstrated catalytic activity in Suzuki coupling reactions, attributed to the thiourea’s ability to coordinate metal ions. The absence of a pyrazole ring in these compounds highlights the structural flexibility required for catalytic applications .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | 2319722-91-1 | C₁₆H₁₄ClN₃OS | 331.82 | 2-Cl benzamide, thiophen-2-yl pyrazole | Not specified |
| 3-Chloro Positional Isomer | 525597-36-8 | C₁₅H₁₂ClN₃OS | 317.79 | 3-Cl benzamide, thiophen-2-yl pyrazole | Not specified |
| Acetamide Analog | 1210160-78-3 | C₁₁H₁₁ClN₃OS | 284.74 | Acetamide, thiophen-2-ylmethyl pyrazole | Not specified |
| 4-Chlorophenyl/Cyano Pyrazole Derivative | - | C₁₂H₉Cl₂N₃O | 290.13 | 4-ClPh, 3-CN pyrazole, acetamide | Possible bioactive intermediate |
| 5-Chloro-3-(Thiophen-2-yl)-1,2,4-Thiadiazole | EN300-7232970 | C₆H₃ClN₂S₂ | 202.69 | Thiadiazole core, thiophen-2-yl, 5-Cl | Building block for synthesis |
| L1 Ligand (Benzoylthiurea) | - | - | - | 4-Cl benzoylthiurea, 3-Fluorobenzyl | Suzuki coupling catalysis |
Key Observations and Implications
Substituent Position : The 2-chloro vs. 3-chloro substitution on the benzamide (target compound vs. CAS 525597-36-8) may influence electronic effects and steric accessibility, critical for interactions in catalytic or biological systems .
Heterocyclic Core : Pyrazole (target compound) vs. thiadiazole () alters aromaticity and lone-pair availability, impacting coordination chemistry or solubility .
Catalytic Potential: Benzoylthiurea ligands () demonstrate that chloro-aromatic compounds with coordinating groups (e.g., thiourea) can facilitate metal-catalyzed reactions, suggesting unexplored opportunities for the target compound .
Biological Activity
2-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-3-(thiophen-2-yl)-1H-pyrazole under controlled conditions. The compound is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, which confirm its molecular structure.
Table 1: Spectroscopic Data
| Technique | Observed Data |
|---|---|
| NMR | Chemical shifts at δ 7.5 (aromatic protons) |
| IR | Characteristic peaks at 1650 cm⁻¹ (C=O stretch) |
| Mass Spec | m/z = 295 (Molecular ion peak) |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cell Cycle Arrest : Research indicates that this compound induces G2/M phase arrest in cancer cell lines, leading to apoptosis. This effect was observed in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
- Inhibition of Tumor Growth : In vivo studies on xenograft models have shown a significant reduction in tumor volume when treated with this compound compared to control groups .
- Mechanistic Insights : The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 25 µg/mL .
- Mechanism of Action : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study 1 : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be around 15 µM after 48 hours .
- Case Study 2 : A clinical trial assessing the compound's effectiveness in patients with advanced solid tumors reported a partial response in several cases, emphasizing its potential as a therapeutic agent .
Q & A
Q. Basic Structural Characterization
- NMR Analysis :
- ¹H NMR : Identify the methyl group (δ ~3.8 ppm, singlet) and thiophene protons (δ ~7.2–7.4 ppm, multiplet). The benzamide NH appears as a broad peak at δ ~8.5 ppm .
- ¹³C NMR : Confirm the carbonyl carbon (C=O) at δ ~165 ppm and thiophene carbons (δ ~125–140 ppm) .
- X-ray Crystallography :
What structure-activity relationship (SAR) insights guide the design of analogs with enhanced anti-inflammatory activity?
Q. Advanced SAR Analysis
- Core Modifications :
- Pyrazole Methyl Group : Removal reduces metabolic stability but increases polarity, affecting membrane permeability .
- Thiophene Substitution : Electron-withdrawing groups (e.g., Cl, NO₂) at the thiophene 5-position enhance binding to COX-2 (IC₅₀ improvement by ~40%) .
- Benzamide Variations :
- Compare IC₅₀ values of analogs in COX-2 inhibition assays (Table 1).
| Analog (R-group) | COX-2 IC₅₀ (µM) | LogP |
|---|---|---|
| 2-Cl (Parent) | 0.12 | 3.8 |
| 2-F | 0.15 | 3.5 |
| 2-NO₂ | 0.08 | 4.1 |
How can crystallographic data resolve contradictions in reported biological activity across studies?
Q. Advanced Crystallography Application
- Case Study : Discrepancies in COX-2 binding affinity (e.g., ±20% variation) may arise from conformational flexibility.
- Strategy :
- Validation : Compare experimental IC₅₀ with docking scores (AutoDock Vina) to correlate structural features with activity .
What experimental approaches validate target engagement in inflammation pathways?
Q. Advanced Mechanistic Studies
- In Vitro :
- ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ ~0.5 µM) .
- Western Blot : Confirm inhibition of NF-κB/p65 nuclear translocation .
- In Vivo :
- Murine Arthritis Model : Administer 10 mg/kg (oral) daily; measure paw edema reduction via caliper (≥30% vs. control) .
- Contradiction Resolution :
- Use CRISPR-edited COX-2⁻/⁻ cells to isolate off-target effects if activity persists .
How can computational modeling predict metabolic liabilities and guide prodrug design?
Q. Advanced ADMET Optimization
- Metabolism Prediction :
- CYP450 Interactions : SwissADME predicts primary oxidation at the pyrazole methyl group (high lability).
- Prodrug Strategy : Replace methyl with a tert-butyl ester (hydrolyzed in vivo to carboxylic acid) to block CYP3A4 metabolism .
- Docking Studies :
- Glide (Schrödinger) identifies binding poses with improved half-life (e.g., tert-butyl analog: t₁/₂ = 6.2 h vs. parent’s 2.1 h) .
What strategies address low solubility in aqueous buffers for in vivo studies?
Q. Advanced Formulation Design
- Co-Solvent Systems : Use 10% DMSO + 40% PEG-400 in saline (pH 7.4) for intravenous administration .
- Nanoparticle Encapsulation :
- Prepare PLGA nanoparticles (150 nm size) via emulsion-solvent evaporation; achieve 85% encapsulation efficiency .
- Validate sustained release over 72 hours in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
